molecular formula C12H6ClF3O B14042193 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride

1-(Trifluoromethyl)naphthalene-7-carbonyl chloride

Cat. No.: B14042193
M. Wt: 258.62 g/mol
InChI Key: YNBCSGMGDUHGAF-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-7-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, along with a carbonyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-7-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles.

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-7-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride involves its reactivity with various molecular targets. The trifluoromethyl group can influence the electronic properties of the compound, affecting its interactions with other molecules. The carbonyl chloride group can undergo nucleophilic attack, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene-7-carbonyl chloride can be compared with other similar compounds, such as:

  • 1-(Trifluoromethyl)naphthalene-2-carbonyl chloride
  • 1-(Trifluoromethyl)naphthalene-4-carbonyl chloride

These compounds share the trifluoromethyl and carbonyl chloride functional groups but differ in the position of these groups on the naphthalene ring. The unique positioning of the functional groups in this compound imparts distinct reactivity and properties, making it valuable for specific applications .

Properties

Molecular Formula

C12H6ClF3O

Molecular Weight

258.62 g/mol

IUPAC Name

8-(trifluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O/c13-11(17)8-5-4-7-2-1-3-10(9(7)6-8)12(14,15)16/h1-6H

InChI Key

YNBCSGMGDUHGAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)C(F)(F)F

Origin of Product

United States

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